molecular formula C21H41NO2 B13841121 N-(2-hydroxypropyl)octadec-9-enamide CAS No. 54375-42-7

N-(2-hydroxypropyl)octadec-9-enamide

Katalognummer: B13841121
CAS-Nummer: 54375-42-7
Molekulargewicht: 339.6 g/mol
InChI-Schlüssel: UDZAXLGLNUMCRX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(2-hydroxypropyl)octadec-9-enamide is an organic compound with the molecular formula C21H41NO2. It is a derivative of oleamide, where the amide group is substituted with a 2-hydroxypropyl group. This compound is known for its surfactant properties and is used in various industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxypropyl)octadec-9-enamide typically involves the reaction of oleic acid with 2-amino-1-propanol. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the following steps:

    Esterification: Oleic acid is first esterified with methanol to form methyl oleate.

    Amidation: Methyl oleate is then reacted with 2-amino-1-propanol in the presence of a catalyst to form this compound.

Industrial Production Methods

In industrial settings, the production of this compound is carried out in large reactors where the reaction conditions such as temperature, pressure, and catalyst concentration are optimized for maximum yield. The product is then purified using techniques such as distillation and recrystallization.

Analyse Chemischer Reaktionen

Types of Reactions

N-(2-hydroxypropyl)octadec-9-enamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The amide group can be reduced to form an amine.

    Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for substitution reactions.

Major Products Formed

    Oxidation: Formation of N-(2-oxopropyl)octadec-9-enamide.

    Reduction: Formation of N-(2-aminopropyl)octadec-9-enamide.

    Substitution: Formation of various substituted derivatives depending on the reagent used.

Wissenschaftliche Forschungsanwendungen

N-(2-hydroxypropyl)octadec-9-enamide has a wide range of applications in scientific research:

    Chemistry: Used as a surfactant in the synthesis of nanoparticles and other colloidal systems.

    Biology: Investigated for its potential role in cell membrane stabilization and signaling.

    Medicine: Explored for its potential use in drug delivery systems due to its amphiphilic nature.

    Industry: Utilized in the formulation of cosmetics, lubricants, and coatings due to its emulsifying properties.

Wirkmechanismus

The mechanism of action of N-(2-hydroxypropyl)octadec-9-enamide involves its interaction with cell membranes and proteins. The compound’s amphiphilic nature allows it to integrate into lipid bilayers, potentially affecting membrane fluidity and permeability. It may also interact with specific proteins, influencing signaling pathways and cellular responses.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    N-(2-hydroxyethyl)octadec-9-enamide: Similar structure but with a hydroxyethyl group instead of a hydroxypropyl group.

    N-(2-hydroxypropyl)stearamide: Similar structure but with a saturated fatty acid chain.

Uniqueness

N-(2-hydroxypropyl)octadec-9-enamide is unique due to its unsaturated fatty acid chain, which imparts different physical and chemical properties compared to its saturated counterparts. This unsaturation can influence the compound’s behavior in biological systems and its reactivity in chemical processes.

Eigenschaften

CAS-Nummer

54375-42-7

Molekularformel

C21H41NO2

Molekulargewicht

339.6 g/mol

IUPAC-Name

N-(2-hydroxypropyl)octadec-9-enamide

InChI

InChI=1S/C21H41NO2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-21(24)22-19-20(2)23/h10-11,20,23H,3-9,12-19H2,1-2H3,(H,22,24)

InChI-Schlüssel

UDZAXLGLNUMCRX-UHFFFAOYSA-N

Kanonische SMILES

CCCCCCCCC=CCCCCCCCC(=O)NCC(C)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.